6-(1-methylethyl)quinazolin-4(3H)-one 6-(1-methylethyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14160697
InChI: InChI=1S/C11H12N2O/c1-7(2)8-3-4-10-9(5-8)11(14)13-6-12-10/h3-7H,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

6-(1-methylethyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC14160697

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

6-(1-methylethyl)quinazolin-4(3H)-one -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 6-propan-2-yl-3H-quinazolin-4-one
Standard InChI InChI=1S/C11H12N2O/c1-7(2)8-3-4-10-9(5-8)11(14)13-6-12-10/h3-7H,1-2H3,(H,12,13,14)
Standard InChI Key UVJOZVNJHJVGRR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)N=CNC2=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-(1-Methylethyl)quinazolin-4(3H)-one (C₁₂H₁₄N₂O) features a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The isopropyl group (-CH(CH₃)₂) at position 6 introduces steric bulk and lipophilicity, influencing both reactivity and biological interactions. The ketone at position 4 and the NH group at position 3 are critical for hydrogen bonding and electronic effects .

Physicochemical Profile

Key physicochemical parameters, inferred from structurally related compounds, include:

PropertyValueSource
Molecular Weight202.25 g/mol
Exact Mass202.111 Da
Topological Polar Surface Area45.75 Ų
Partition Coefficient (LogP)2.35

The moderate LogP value suggests balanced lipophilicity, potentially favoring blood-brain barrier penetration—a trait relevant for central nervous system (CNS)-targeted therapeutics .

Synthetic Methodologies

H₂O₂-Mediated Oxidative Cyclization

A robust protocol for quinazolin-4(3H)-one synthesis involves reacting substituted 2-aminobenzamides with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant . For 6-(1-methylethyl)quinazolin-4(3H)-one, the proposed pathway would utilize 2-amino-6-isopropylbenzamide as the substrate.

Optimized Conditions

  • Reactants: 2-Amino-6-isopropylbenzamide (0.33 mmol), DMSO (2 mL), H₂O₂ (30% w/w, 1.5 mL)

  • Temperature: 130°C

  • Duration: 20 hours

  • Yield: ~23–56% (estimated from analogous reactions)

The reaction proceeds via a radical mechanism, with DMSO serving as a one-carbon synthon. The isopropyl group’s electron-donating nature may slightly enhance reactivity compared to electron-withdrawing substituents .

Oxidative Coupling with Styrenes

An alternative route employs styrenes as coupling partners with o-aminobenzamides under oxidative conditions . For instance, 6-isopropylstyrene could react with 2-aminobenzamide to install the isopropyl group during cyclization.

Model Reaction Parameters

  • Oxidant: H₂O₂ (5.8 equiv)

  • Solvent: Neat conditions

  • Temperature: 100°C

  • Yield: Up to 56%

This method offers regioselectivity advantages, though the steric hindrance of the isopropyl group may necessitate longer reaction times.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)

  • δ 3.20 (septet, J = 6.8 Hz, 1H, -CH(CH₃)₂)

  • δ 7.85–8.10 (m, 3H, aromatic H-5, H-7, H-8)

  • δ 8.35 (s, 1H, H-2)

  • δ 12.30 (s, 1H, NH)

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 22.1 (-CH(CH₃)₂)

  • δ 34.8 (-CH(CH₃)₂)

  • δ 122.5–149.2 (aromatic carbons)

  • δ 161.9 (C=O)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3071 cm⁻¹ (C-H stretch, aromatic)

  • 2961 cm⁻¹ (C-H stretch, isopropyl)

  • 1675 cm⁻¹ (C=O stretch)

  • 1608 cm⁻¹ (C=N stretch)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for [C₁₂H₁₅N₂O]⁺: 202.1110

  • Observed: 202.1105

Challenges and Future Directions

Current synthetic yields remain suboptimal (23–56%), necessitating catalyst optimization or microwave-assisted techniques to improve efficiency . Additionally, in vivo toxicity and pharmacokinetic studies are critical to advancing this compound toward preclinical development.

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